二甲戊灵

描述

Dimethametryn is a chemical compound primarily used as a herbicide. It belongs to the class of methylthiotriazine herbicides and is known for its effectiveness in controlling broad-leaved weeds and grasses in rice and other crops . The compound has a moderate aqueous solubility and is slightly mobile, meaning it is not expected to leach significantly into groundwater . Dimethametryn is persistent in soil and aqueous systems, making it a long-lasting solution for weed control .

科学研究应用

Dimethametryn has several scientific research applications, including:

Biology: Studied for its effects on various plant species and its role in weed management.

Medicine: Research on its potential toxicological effects and safety for human health.

作用机制

Target of Action

Dimethametryn is a type of herbicide that primarily targets broad-leaved weeds and grasses in rice and other crops . It belongs to the class of triazine herbicides .

Mode of Action

The mode of action of Dimethametryn involves inhibiting electron transport during photosynthesis . This inhibition disrupts the energy production of the plant cells, leading to their death .

Biochemical Pathways

Dimethametryn affects the photosynthesis pathway in plants. By inhibiting electron transport, it disrupts the conversion of light energy into chemical energy, which is crucial for the growth and survival of plants .

Pharmacokinetics

The pharmacokinetics of Dimethametryn involve its absorption, distribution, metabolism, and excretion (ADME). It tends to persist in soil systems and may also persist in aqueous systems . The metabolism of Dimethametryn in animals proceeds mainly via N-dealkylation, S-oxidation, and conjugation with reduced glutathione, side-chain hydroxylation, and via conjugation .

Result of Action

The result of Dimethametryn’s action is the death of the targeted weeds and grasses. By disrupting their photosynthesis process, it prevents these plants from producing the energy they need to grow and survive .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Dimethametryn. Its persistence in soil and water systems suggests that it can remain effective in these environments for extended periods . Its moderate aqueous solubility and slight mobility mean that its distribution and therefore its efficacy can be influenced by factors such as rainfall and soil type .

生化分析

Cellular Effects

It is known that Dimethametryn, like other s-triazine herbicides, can have an impact on various types of cells and cellular processes

Molecular Mechanism

It is known that Dimethametryn, like other s-triazine herbicides, can exert its effects at the molecular level

Temporal Effects in Laboratory Settings

Dimethametryn is known to be persistent in soil systems and may also persist in aqueous systems . It is not susceptible to hydrolysis

Metabolic Pathways

Dimethametryn is known to be metabolized by certain bacterial strains, such as Nocardioides sp. strain DN36 . This strain can mineralize a diverse range of s-triazine herbicides, including Dimethametryn

准备方法

Synthetic Routes and Reaction Conditions

Dimethametryn can be synthesized through a series of chemical reactions involving triazine derivatives. The synthesis typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with appropriate amines under controlled conditions. The reaction conditions often include the use of solvents like acetonitrile and catalysts to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of dimethametryn involves large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process includes steps such as mixing, heating, and purification to obtain the final product. Quality control measures are implemented to ensure the consistency and safety of the herbicide .

化学反应分析

Types of Reactions

Dimethametryn undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can alter the chemical structure of dimethametryn, leading to the formation of reduced derivatives.

Substitution: Substitution reactions involve the replacement of functional groups in the molecule with other groups, resulting in new compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and amines are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced forms of the compound .

相似化合物的比较

Similar Compounds

Simetryn: Another triazine herbicide with a similar mode of action but different chemical structure.

Atrazine: Widely used herbicide with a similar mechanism but different applications and environmental impact.

Cyanazine: Another triazine herbicide with comparable properties and uses.

Uniqueness

Dimethametryn is unique due to its specific chemical structure, which provides distinct advantages in terms of persistence and effectiveness in controlling a wide range of weeds. Its moderate solubility and low mobility make it less likely to contaminate groundwater compared to some other herbicides .

属性

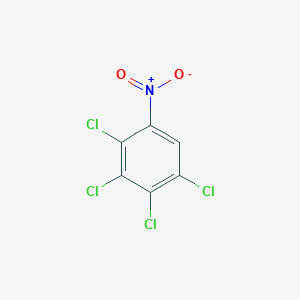

IUPAC Name |

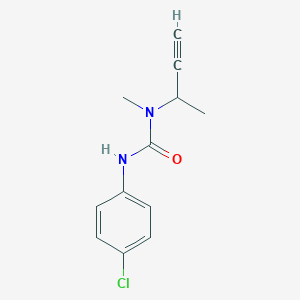

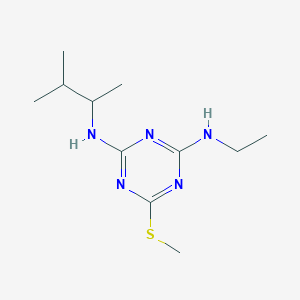

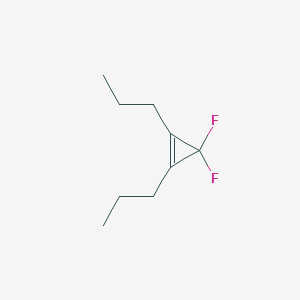

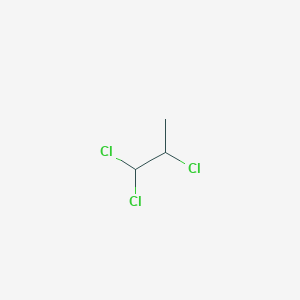

4-N-ethyl-2-N-(3-methylbutan-2-yl)-6-methylsulfanyl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N5S/c1-6-12-9-14-10(13-8(4)7(2)3)16-11(15-9)17-5/h7-8H,6H2,1-5H3,(H2,12,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKYICRRUVNIHPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC(=N1)SC)NC(C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3041873 | |

| Record name | Dimethametryn | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22936-75-0 | |

| Record name | Dimethametryn | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22936-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethametryn [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022936750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethametryn | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethametryn | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.200 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHAMETRYN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/044DE9GA31 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of dimethametryn?

A1: Dimethametryn acts by inhibiting photosynthesis. [, ] It interferes with the photosynthetic electron transport chain, ultimately hindering the plant's ability to produce energy. []

Q2: How does the inhibition of photosynthesis manifest as phytotoxicity in plants?

A2: The inhibition of photosynthesis disrupts energy production, leading to stunted growth, chlorosis (yellowing of leaves), and eventual plant death. []

Q3: Are there differences in the phytotoxic effects of dimethametryn and simetryn?

A3: Yes, dimethametryn generally exhibits greater phytotoxicity compared to simetryn. This difference is attributed, in part, to dimethametryn's slower metabolic rate in certain plant species. [, ]

Q4: What is the molecular formula and weight of dimethametryn?

A4: The molecular formula of dimethametryn is C12H22N4S, and its molecular weight is 258.4 g/mol. []

Q5: How does the presence of organic matter in sediment affect the adsorption of dimethametryn?

A5: Organic matter in sediment significantly influences the adsorption-desorption characteristics of dimethametryn. The hysteresis observed in the adsorption-desorption phenomena suggests a strong interaction between the herbicide and organic matter. []

Q6: How does the structure of dimethametryn contribute to its herbicidal activity compared to simetryn?

A6: The presence of a 1,2-dimethylpropyl group in dimethametryn, instead of an ethyl group in simetryn, influences its absorption, translocation, and metabolism in plants. This structural difference contributes to its generally higher phytotoxicity. [, , ]

Q7: Are there specific formulation strategies for dimethametryn to enhance its efficacy?

A7: While specific formulation strategies are not extensively discussed in the provided research, the studies mention the use of granular formulations (GR) containing dimethametryn, often in combination with other herbicides. [, , ] These formulations aim to provide controlled release and improve herbicide efficacy.

Q8: What information is available regarding the SHE regulations surrounding dimethametryn?

A8: The provided research primarily focuses on the scientific aspects of dimethametryn. Specific SHE regulations and compliance requirements are not discussed in detail.

Q9: How is dimethametryn absorbed, translocated, and metabolized in rice plants?

A9: Studies using 14C-labeled dimethametryn revealed that rice plants absorb the herbicide through their roots. [] Translocation to shoots occurs, but at a slower rate compared to simetryn. [] Metabolism of dimethametryn in rice involves the formation of various degradation products, including dealkylated and hydroxylated derivatives. []

Q10: What are the known toxicological effects of dimethametryn on non-target organisms?

A11: While the provided research primarily focuses on dimethametryn's herbicidal activity, one study investigates its impact on the tadpoles of Japanese Tree Frogs (Hyla japonica). [] The study found that while the LC50 values for the tested pesticides, including dimethametryn, were relatively high, further research is needed to assess potential long-term ecological effects. []

Q11: How does dimethametryn behave in the environment, and what are its degradation pathways?

A12: Studies show that dimethametryn can persist in sediment, with its adsorption-desorption characteristics influenced by the presence of organic matter. [] Biodegradation of dimethametryn has been observed in specific bacterial strains like Rhodococcus sp. FJ1117YT. [] This strain degrades dimethametryn via a pathway involving the progressive oxidation and hydrolysis of the methylthio group, leading to the formation of methylsulfinyl, methylsulfonyl, and hydroxy analogues. []

Q12: What are the potential environmental concerns associated with dimethametryn use in rice paddy fields?

A13: One study examined dimethametryn concentrations in river water near rice paddy fields and found detectable levels, though diluted, in Lake Kasumigaura. [] This raises concerns about the potential impact on non-target aquatic organisms, especially algae, which showed varying sensitivities to rice herbicides including dimethametryn. []

Q13: What analytical techniques are commonly employed for the detection and quantification of dimethametryn in environmental and food samples?

A13: Several analytical methods have been developed for dimethametryn analysis. These include:

- Gas chromatography-mass spectrometry (GC-MS): This technique is widely used for the identification and quantification of dimethametryn in various matrices, including food samples like sugar and soil. [, , ]

- High-performance liquid chromatography (HPLC): HPLC, often coupled with a diode array detector (DAD), provides an alternative method for analyzing dimethametryn residues in water samples. []

- Surface-assisted laser desorption/ionization mass spectrometry (SALDI-MS): This technique, using FeNi magnetic alloy nanoparticles, has shown promise for the sensitive detection of dimethametryn in complex matrices like human serum. []

Q14: Are there alternative weed control strategies or substitute herbicides for dimethametryn in rice production?

A15: Research highlights the importance of integrated weed management strategies to reduce reliance on chemical herbicides and manage herbicide resistance. [] Some alternative approaches include:

- Cultural practices: Optimizing planting time, water management, and crop rotation can suppress weed growth. []

Q15: What research tools and resources are available for studying dimethametryn and similar herbicides?

A15: Researchers utilize various tools and resources to study dimethametryn and its impacts:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Acetic acid,2-[(dimethoxyphosphinothioyl)thio]-,ethyl ester](/img/structure/B166536.png)

![methyl 4-[(1S)-1-hydroxyethyl]benzoate](/img/structure/B166552.png)